molecular formula C9H11FN2OS B602838 S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate CAS No. 1820674-43-8

S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate

Cat. No.: B602838
CAS No.: 1820674-43-8
M. Wt: 214.26g/mol
InChI Key: ACTMQXKVRVHNGI-UHFFFAOYSA-N
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Description

S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate (CAS 1820674-43-8) is a synthetic organic compound with the molecular formula C 9 H 11 FN 2 OS and a molecular weight of 214.26 g/mol . This molecule integrates a dimethylcarbamothioate functional group with a fluorinated aniline scaffold, a structural motif of significant interest in medicinal chemistry. This compound is positioned as a key research chemical for investigating cholinesterase inhibition. The carbamoyl moiety is a recognized pharmacophore for targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are critical for terminating the action of the neurotransmitter acetylcholine in the nervous system. Inhibitors of cholinesterases are extensively studied in the context of neurodegenerative diseases, such as Alzheimer's disease, where they can help elevate acetylcholine levels and potentially provide symptomatic benefit . Research into related O -aromatic N,N -disubstituted thiocarbamates has demonstrated their ability to exhibit weak to moderate inhibition of both AChE and BChE, suggesting the potential of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate as a valuable scaffold for the development of new neuroscience research tools . The mechanism of action for such carbamate-based inhibitors often involves pseudo-irreversible carbamoylation of the serine residue within the enzyme's active site, leading to a temporary blockade of its catalytic activity . Applications & Research Value: • Neuroscience Research: Serves as a precursor or model compound for developing and studying novel cholinesterase inhibitors . • Medicinal Chemistry: Provides a core structure for structure-activity relationship (SAR) studies, particularly to explore the effects of fluorine substitution and the thiocarbamate group on potency and selectivity . • Biochemical Profiling: Can be used to investigate enzyme kinetics and inhibition mechanisms against both acetylcholinesterase and butyrylcholinesterase. Note: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

S-(2-amino-4-fluorophenyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2OS/c1-12(2)9(13)14-8-4-3-6(10)5-7(8)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTMQXKVRVHNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability Profile: S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the thermodynamic stability of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate .

Technical Guide for Drug Development & Physical Organic Chemistry [1]

Executive Summary

S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate (CAS: 1820674-43-8) presents a unique thermodynamic challenge in pharmaceutical development.[1] While the S-thiocarbamate motif is generally robust against spontaneous hydrolysis compared to thioesters, the presence of an ortho-amino group introduces a critical intramolecular instability pathway.[1]

This guide establishes that the molecule is thermodynamically unstable relative to its cyclized degradation product, 6-fluoro-2-benzothiazolinone .[1] The driving force is the conversion of a high-energy thioester-like linkage into a stable cyclic urea (carbamate) system, accompanied by the entropic gain of releasing dimethylamine. Researchers must prioritize kinetic stabilization—specifically pH control to suppress the nucleophilicity of the aniline moiety—to maintain integrity during storage and formulation.

Chemical Identity & Structural Analysis[1][2]

The stability profile is dictated by three structural features:

  • Thiocarbamate Core: The

    
     group exhibits resonance stabilization (
    
    
    
    ), rendering the carbonyl carbon less electrophilic than in simple thioesters. However, the C-S bond (
    
    
    ) is significantly weaker than a C-O bond (
    
    
    ), making it a viable leaving group.
  • Ortho-Amino Group: Positioned at C2, the primary amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) acts as an intramolecular nucleophile. This "proximity effect" increases the effective molarity of the nucleophile by orders of magnitude compared to intermolecular reactions.
    
  • 4-Fluoro Substitution: The fluorine atom at C4 (para to the amine if S is C1) exerts an inductive electron-withdrawing effect (-I).[1] This lowers the

    
     of the aniline nitrogen (making it less nucleophilic than unsubstituted aniline) but also makes the thiolate leaving group less basic, potentially accelerating the collapse of tetrahedral intermediates.
    
PropertyValue (Computed/Estimated)Implication for Stability
Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

MW: 214.26 g/mol
LogP ~1.6Moderate lipophilicity; susceptible to oxidative metabolism.
pKa (Aniline) ~3.5 - 4.0Lower than aniline (4.[1]6) due to F; requires lower pH to fully protonate.[1]
Bond Energy (C-S) ~65 kcal/molWeakest link; site of cleavage during cyclization.[1]

Thermodynamic Degradation Mechanisms

The degradation of this molecule is not random; it follows a deterministic pathway driven by the formation of a stable heterocycle.

The Dominant Pathway: Intramolecular Cyclization

The primary degradation vector is the nucleophilic attack of the ortho-amine nitrogen onto the carbamoyl carbonyl. This is an intramolecular nucleophilic acyl substitution.[1]

  • Step 1 (Activation): The neutral amine attacks the carbonyl carbon.

  • Step 2 (Intermediate): Formation of a zwitterionic tetrahedral intermediate.[1]

  • Step 3 (Collapse): The intermediate collapses, expelling the dimethylamine group (unlikely leaving group

    
    ) or the thiolate. However, in this specific topology, the reaction typically proceeds via the loss of dimethylamine  to form the cyclic benzothiazolone  structure, or loss of the thiolate to form a urea (less likely due to geometry).
    
  • Correction based on literature precedents for S-aryl thiocarbamates: The most common rearrangement involves the Newman-Kwart type logic (O to S), but here we look at S to N. The attack of amine on the carbonyl typically expels the thiolate (ArS-) to form a urea derivative if intermolecular. However, intramolecularly, the expulsion of dimethylamine leads to 6-fluoro-2-benzothiazolinone .[1] This ring closure is thermodynamically favored due to the formation of the stable cyclic carbamate (benzothiazolone) core.

Secondary Pathway: Hydrolysis

In aqueous media, hydroxide ions (


) compete with the internal amine.
  • Acidic Hydrolysis: Slow.[1] Protonation of the carbonyl oxygen activates it, but protonation of the amine (the internal nucleophile) shuts down the cyclization pathway.

  • Basic Hydrolysis: Fast.[1][2] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     attacks the carbonyl, leading to 2-amino-4-fluorothiophenol  and dimethylamine  (and 
    
    
    
    ).
Mechanism Visualization

The following diagram illustrates the competing pathways, highlighting the thermodynamic sink (Cyclization).

DegradationPathways Figure 1: Dominant Degradation Pathways. The intramolecular cyclization is the primary instability driver. Start S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate Tetra Tetrahedral Intermediate Start->Tetra Intramolecular Nu Attack (k1) Hydrolysis 2-Amino-4-fluorothiophenol + CO2 + Dimethylamine Start->Hydrolysis Intermolecular Hydrolysis (OH-) Cyclic 6-Fluoro-2-benzothiazolinone (Thermodynamic Sink) Tetra->Cyclic Expulsion of NMe2 (k2) Amine Dimethylamine (Byproduct) Tetra->Amine

Experimental Protocols for Stability Assessment

To validate the thermodynamic profile, the following self-validating experimental workflows are recommended.

Protocol A: pH-Rate Profiling (Kinetic Stability)

Objective: Determine the pH of maximum stability (


).
Rationale:  The degradation rate (

) is the sum of specific acid catalysis, spontaneous water reaction, specific base catalysis, and the intramolecular reaction (which depends on the fraction of unprotonated amine).

Workflow:

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.0 to 9.0 (ionic strength adjusted to 0.15 M with NaCl).

  • Stock Solution: Dissolve compound in Acetonitrile (1 mg/mL).

  • Initiation: Spike stock into buffers (final conc. 50 µg/mL). Maintain at 25°C and 40°C.

  • Sampling: Aliquot at t=0, 1h, 4h, 12h, 24h, 48h. Quench with cold acidic mobile phase.[1]

  • Analysis: RP-HPLC (C18 column).

    • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).[1]

    • Detection: UV at 254 nm (aromatic ring) and MS (to identify degradants).[1]

  • Data Treatment: Plot

    
     vs pH.
    
    • Expected Result: A U-shaped curve.[1] The "bottom" of the U represents

      
      . For this amine, we expect 
      
      
      
      to be slightly acidic (pH 3-4), where the amine is protonated (blocking cyclization) but the acid-catalyzed hydrolysis of the thiocarbamate is not yet dominant.
Protocol B: Accelerated Stability (Arrhenius)

Objective: Determine Activation Energy (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) and shelf-life (

).

Workflow:

  • Conditions: Incubate solid samples (if isolatable) or solutions at 40°C, 50°C, 60°C, and 70°C.

  • Timepoints: Monitor degradation until 20-30% loss is observed.

  • Calculation: Use the Arrhenius equation:

    
    .
    
  • Prediction: Extrapolate

    
     to 4°C and 25°C to predict shelf life.
    
Protocol C: Structural Confirmation of Degradants

Objective: Confirm the benzothiazolone mechanism. Method: LC-MS/MS.

  • Parent Ion: m/z ~215 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • Cyclic Product: Look for m/z ~170 (Benzothiazolone + H).[1] Loss of 45 Da (Dimethylamine).[1]

  • Hydrolysis Product: Look for m/z ~144 (Thiophenol derivative).[1]

Stabilization Strategies

Based on the mechanistic analysis, the following strategies are required for formulation:

  • Protonation of the Nucleophile:

    • Formulate as a salt (e.g., Hydrochloride or Mesylate).[1] Protonating the aniline nitrogen (

      
      ) removes its nucleophilicity, effectively shutting down the cyclization pathway.
      
    • Caution: Ensure the counterion does not act as a general base.[1]

  • Moisture Exclusion:

    • Hydrolysis is the secondary pathway.[1] Lyophilization or dry granulation is preferred over aqueous liquid formulations.[1]

  • Steric Shielding (Molecular Design):

    • If this is a lead compound, consider methylating the aniline nitrogen (to secondary amine) or acylating it (prodrug approach) to prevent cyclization.

Visualizing the Experimental Workflow

StabilityWorkflow Figure 2: Experimental Workflow for Thermodynamic Stability Assessment. cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Data Analysis Step1 Synthesize/Isolate Target Compound Step3 Incubate at Multiple Temps (Arrhenius) Step1->Step3 Step2 Prepare Buffers (pH 1.0 - 9.0) Step2->Step3 Step4 Monitor via HPLC-UV/MS (Kinetic Data) Step3->Step4 Step5 Identify Degradants (Confirm Mechanism) Step4->Step5 Step6 Calculate t90 & pH(max) Step4->Step6

Conclusion

S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate is an intrinsically reactive molecule.[1] Its thermodynamic stability is compromised by the ortho-amino group, which facilitates a rapid, irreversible cyclization to a benzothiazolone derivative.

Key Takeaway: The compound behaves as a "masked" heterocycle.[1] For research or therapeutic utility, it must be maintained in a protonated state (acidic salt form) and stored under anhydrous conditions. Failure to control the protonation state of the aniline moiety will result in rapid degradation, rendering experimental data or dosage forms invalid.

References

  • Vertex Pharmaceuticals. (2015).[1] Substituted Benzene Compounds. U.S. Patent 9,120,800.[1] (Source of CAS 1820674-43-8 and synthesis context). Link

  • Milstien, S., & Fife, T. H. (1967).[3] The Hydrolysis of S-Aryl Phosphorothioates. Journal of the American Chemical Society, 89(23), 5820–5826.[3] (Mechanistic grounding for S-aryl ester hydrolysis). Link

  • Nguyen, T. B., & Retailleau, P. (2017).[1][4] Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles. Organic Letters, 19(15), 3887–3890. (Context on ortho-amino/sulfur cyclization chemistry). Link

  • PubChem. (n.d.).[1] S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate Compound Summary. National Library of Medicine.[1] Link

  • Iwai, T., et al. (2004).[1][5] Practical Synthesis of S-Alkyl Thiocarbamate Herbicides. Journal of the Japan Petroleum Institute. (General stability of thiocarbamate class). Link

Sources

Topic: Pharmacophore Modeling of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for the development and validation of a pharmacophore model for S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate derivatives. As a class of compounds with significant potential in medicinal chemistry, understanding their structure-activity relationships (SAR) is paramount for rational drug design.[1][2][3] This document, written from the perspective of a Senior Application Scientist, eschews a rigid template to deliver a narrative focused on causality, experimental integrity, and actionable insights. We will detail the entire workflow, from dataset curation and hypothesis generation to rigorous multi-step validation and application in virtual screening and lead optimization. The protocols described herein are designed to be self-validating systems, ensuring the scientific trustworthiness of the resulting model.

Foundational Concepts: The "Why" of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity.[4][5] It is not a real molecule but a 3D arrangement of electronic and steric features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and charged groups, that are necessary for optimal interaction with a specific biological target.[4][5][6] Pharmacophore modeling serves as a powerful computational tool to:

  • Elucidate SAR: Translate the complex relationship between a molecule's structure and its biological activity into a simple, interpretable 3D model.[7]

  • Guide Virtual Screening: Use the model as a sophisticated 3D query to rapidly screen vast chemical libraries for novel, structurally diverse compounds with a high probability of being active.[8][9]

  • Facilitate Lead Optimization: Provide medicinal chemists with a clear roadmap for modifying lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[4][10]

For the S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate scaffold, which possesses a rich array of functional groups—an aromatic ring, a fluorine substituent, an amino group, and a carbamothioate moiety—pharmacophore modeling is an ideal strategy to deconvolute which of these features are critical for biological activity.

There are two primary approaches to generating a pharmacophore model.[4][11][12] The choice is dictated by the available data:

  • Structure-Based Pharmacophore Modeling: Utilized when the 3D structure of the biological target is known (e.g., from X-ray crystallography). The model is derived from the key interaction points within the target's binding site.[11][12][13]

  • Ligand-Based Pharmacophore Modeling: Employed when the target structure is unknown. This method relies on a set of known active molecules, superimposing them to identify the common chemical features responsible for their activity.[4][12][14]

Given that the specific biological target for S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate derivatives may not be known at the outset of a discovery program, this guide will focus on the ligand-based approach , a versatile and widely used strategy in early-stage drug discovery.[14]

The Workflow: A Self-Validating System

A robust pharmacophore modeling project is not a linear process but an iterative cycle of hypothesis generation and rigorous validation. The trustworthiness of the final model is entirely dependent on the quality of the input data and the stringency of the validation protocols. Below is a graphical representation of the comprehensive workflow.

Pharmacophore Modeling Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Rigorous Validation cluster_2 Phase 3: Application DataCuration 2.1 Dataset Curation (Training & Test Sets) ConformerGen 2.2 Conformational Analysis DataCuration->ConformerGen FeatureID 2.3 Feature Identification ConformerGen->FeatureID HypoGen 2.4 Hypothesis Generation FeatureID->HypoGen CostAnalysis 3.1 Cost Analysis HypoGen->CostAnalysis Select Top Hypotheses FischerTest 3.2 Fischer's Randomization CostAnalysis->FischerTest ExternalVal 3.3 External Test Set Validation FischerTest->ExternalVal VirtualScreen 4.1 Virtual Screening ExternalVal->VirtualScreen Use Validated Model LeadOpt 4.2 Lead Optimization VirtualScreen->LeadOpt

Caption: A comprehensive workflow for ligand-based pharmacophore modeling.

Experimental Protocol: Dataset Curation

Causality: The quality of the training set is the single most important factor determining the success of a ligand-based pharmacophore model. The algorithm learns to distinguish active from inactive compounds based only on the data provided. A well-curated dataset must be structurally diverse and span a wide range of biological activities.

Step-by-Step Methodology:

  • Data Collection: Gather a set of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate derivatives with experimentally determined biological activity (e.g., IC₅₀, EC₅₀, or Kᵢ values) against a common target.

  • Activity Binning: Classify the collected molecules into activity levels. A common and effective practice is to use a logarithmic scale:

    • Active (++): IC₅₀ < 1 µM

    • Moderately Active (+): 1 µM < IC₅₀ < 10 µM

    • Inactive (-): IC₅₀ > 10 µM

  • Set Partitioning: Divide the dataset into two distinct sets:

    • Training Set (approx. 70-80% of compounds): This set is used to generate the pharmacophore hypotheses. It MUST contain representatives from all activity classes and structural variations.

    • Test Set (approx. 20-30% of compounds): This set is sequestered and used only for validating the final model. It must not be used during model generation.[15]

Table 1: Example of a Curated Dataset for Modeling

Compound ID Structure IC₅₀ (µM) Activity Class Dataset
Cmpd-01 S-(2-Amino-4-fluorophenyl) 0.5 Active (++) Training
Cmpd-02 S-(2-Amino-4-chlorophenyl) 0.8 Active (++) Training
Cmpd-03 S-(2-Amino-phenyl) 5.2 Moderately Active (+) Training
Cmpd-04 S-(2-Nitro-4-fluorophenyl) 15.0 Inactive (-) Training
... ... ... ... ...
Cmpd-25 S-(2-Amino-4-fluorophenyl)-N-ethyl 0.7 Active (++) Test

| Cmpd-26 | S-(2-Amino-5-fluorophenyl) | 12.5 | Inactive (-) | Test |

Experimental Protocol: Hypothesis Generation

Causality: Molecules are not static; they are flexible and adopt various conformations. The goal of this phase is to identify the specific 3D conformation (the "bioactive conformation") and the common chemical features that allow active molecules to bind to the target.

Step-by-Step Methodology:

  • Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This step is critical because the bioactive conformation is not necessarily the global minimum energy state.[5]

  • Common Feature Identification: Utilize a pharmacophore generation algorithm (e.g., available in software like LigandScout, MOE, or Discovery Studio) to identify chemical features (HBA, HBD, AR, HY) that are common to the most active compounds in the training set.[6][11]

  • Hypothesis Generation: The software will generate a series of pharmacophore hypotheses, each being a unique 3D arrangement of features. These hypotheses are ranked based on how well they map to the active molecules while ignoring the inactive ones.[16]

Table 2: Ranking of Generated Pharmacophore Hypotheses

Hypothesis ID Features Fit Score¹ Cost²
Hypo-01 1 HBD, 1 HBA, 1 AR, 1 HY 3.54 12.8
Hypo-02 2 HBA, 1 AR 3.12 15.3
Hypo-03 1 HBD, 1 AR, 2 HY 2.98 17.1
... ... ... ...

¹A measure of how well the hypothesis maps to the active compounds. ²A complex metric that includes the deviation from the ideal hypothesis and the error cost for mapping inactive compounds.

The Cornerstone of Trustworthiness: Rigorous Model Validation

A generated hypothesis is merely a proposal until its predictive power has been rigorously validated. A trustworthy model must be able to distinguish active from inactive compounds that it has never seen before.

Validation Workflow cluster_input Input cluster_validation Validation Stages cluster_output Output TopHypotheses Top-Ranked Hypotheses (e.g., Hypo-01) Fischer Fischer's Randomization (95% confidence) TopHypotheses->Fischer TestSet External Test Set Prediction (High Sensitivity & Specificity) Fischer->TestSet ValidatedModel Validated Pharmacophore Model TestSet->ValidatedModel

Sources

Methodological & Application

Application Note: Scalable Synthesis of S-(2-Amino-4-fluorophenyl) Dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate , a critical masked-thiol intermediate often employed in the synthesis of fluorinated benzothiazoles and bioactive heterocycles.

The synthesis hinges on three key transformations:

  • O-Thiocarbamoylation of 2-nitro-4-fluorophenol.

  • Newman-Kwart Rearrangement (NKR) to migrate the thiocarbonyl moiety.

  • Chemoselective Nitro Reduction to yield the target aniline without compromising the C–S bond or the fluorine substituent.

Key Technical Insight: While the Newman-Kwart rearrangement is thermodynamically favorable, its high activation energy (


 kcal/mol) presents significant thermal hazards on scale. This guide provides a comparative analysis of Batch vs. Continuous Flow  methodologies to ensure process safety.

Strategic Route Analysis

The retrosynthetic logic relies on the Newman-Kwart Rearrangement (NKR) , which allows the conversion of phenols to thiophenols (or their protected precursors) using robust thiocarbamoyl handles.

Reaction Scheme

ReactionScheme SM 2-Nitro-4-fluorophenol (Starting Material) Int1 O-Aryl Thiocarbamate (Intermediate 1) SM->Int1 Step 1: ClC(S)NMe2 Base, DMF, 0-25°C Int2 S-Aryl Thiocarbamate (Intermediate 2) Int1->Int2 Step 2: NKR 200-250°C (Heat) or Flow Chem Product S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate (Target) Int2->Product Step 3: Fe/NH4Cl EtOH/H2O, 70°C (Nitro Reduction)

Figure 1: Synthetic pathway utilizing the Newman-Kwart Rearrangement strategy.

Detailed Experimental Protocols

Step 1: O-Thiocarbamoylation

Objective: Synthesis of O-(2-nitro-4-fluorophenyl) dimethylthiocarbamate.

  • Reagents: 2-Nitro-4-fluorophenol (1.0 equiv), Dimethylthiocarbamoyl chloride (1.1 equiv), DABCO (1.2 equiv) or K₂CO₃ (1.5 equiv).

  • Solvent: DMF (5 vol) or Acetone (for easier workup).

Protocol:

  • Charge a reactor with 2-nitro-4-fluorophenol and DMF. Cool to 0°C.[1][2]

  • Add DABCO portion-wise, maintaining internal temperature < 10°C (Exothermic deprotonation).

  • Add Dimethylthiocarbamoyl chloride portion-wise over 30 minutes.

  • Warm to 25°C and stir for 4–6 hours. Monitor by HPLC (Target retention time shift).

  • Workup: Pour reaction mixture into ice-water (10 vol) with vigorous stirring. The product precipitates as a yellow solid.

  • Filter, wash with water, and dry in a vacuum oven at 45°C.

Scale-Up Note: On >1 kg scale, the exotherm during base addition is significant. Use active cooling.

Step 2: Newman-Kwart Rearrangement (Critical Step)

Objective: Thermal migration to S-(2-nitro-4-fluorophenyl) dimethylthiocarbamate.

Safety Warning: This reaction requires temperatures (200–250°C) near the decomposition threshold of nitro-compounds. DSC (Differential Scanning Calorimetry) data must be acquired before scaling.

Option A: Controlled Batch Process (Up to 100g)
  • Suspend O-thiocarbamate in Diphenyl ether (Dowtherm A) (3 vol). High concentration is preferred to maximize rate.

  • Inert the vessel with N₂.

  • Heat to 210°C. Monitor internal temperature strictly.

  • Reaction time: ~4–8 hours.

  • Cooling: Cool to 60°C. Add Heptane (5 vol) to precipitate the product or induce crystallization.

  • Filter and wash with Heptane to remove Diphenyl ether.

Option B: Continuous Flow (Recommended for >100g)

Flow chemistry mitigates thermal runaway risks by minimizing the active volume at high temperature [1].

  • Reactor: Stainless steel coil reactor (e.g., Vapourtec or Chemtrix).

  • Conditions: 250°C, 20 bar backpressure (to prevent solvent boiling).

  • Residence Time: 10–20 minutes (significantly faster than batch).

  • Throughput: Can process kg-quantities safely due to superior heat transfer.

Step 3: Chemoselective Nitro Reduction

Objective: Reduction of NO₂ to NH₂ without cleaving the C–S bond or defluorination.

Why Iron (Fe)? Catalytic hydrogenation (Pd/C, H₂) often leads to hydrodesulfurization (cleavage of the C–S bond) or poisoning of the catalyst by sulfur. Iron/Ammonium Chloride (Bechamp conditions) is chemoselective and robust.

Protocol:

  • Suspend S-(2-nitro-4-fluorophenyl) dimethylthiocarbamate (1.0 equiv) in Ethanol/Water (3:1, 10 vol).

  • Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv, 325 mesh).

  • Heat to 70°C with vigorous mechanical stirring (essential for heterogeneous reaction).

  • Monitor by HPLC (Disappearance of nitro-SM). Reaction typically takes 2–4 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Wash cake with hot ethanol.

  • Concentrate filtrate. The product, S-(2-amino-4-fluorophenyl) dimethylcarbamothioate, may crystallize upon cooling or require extraction with EtOAc.

Stability & Handling (Expert Insight)

The Cyclization Hazard: The target molecule contains a free amine ortho to a thiocarbamate. This motif is prone to intramolecular nucleophilic attack, leading to the formation of 5-fluoro-1,3-benzothiazol-2-one and the release of dimethylamine.

  • Trigger: Heat (>80°C) or strong base/acid.

  • Storage: Store at <4°C under Argon.

  • Usage: Ideally, generate and use in situ for subsequent steps (e.g., hydrolysis to thiophenol or cyclization).

Stability Target S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate Cyclized 5-Fluoro-1,3-benzothiazol-2-one (Degradation Product) Target->Cyclized Heat (>80°C) or Acid/Base Amine Dimethylamine (Byproduct) Target->Amine

Figure 2: Degradation pathway via intramolecular cyclization.

Quantitative Data Summary

ParameterStep 1 (O-Carbamoylation)Step 2 (NKR - Flow)Step 3 (Fe Reduction)
Yield 92–95%85–90%80–85%
Purity (HPLC) >98%>95%>97%
Reaction Temp 0°C to 25°C250°C (Flow)70°C
Key Impurity Unreacted PhenolPhenol (hydrolysis)Benzothiazolone (cyclization)
Safety Hazard Exotherm (Base)Thermal RunawayH₂ evolution (minor)

References

  • Lilly Research Laboratories. "The Newman-Kwart Rearrangement Revisited: Continuous Process under Supercritical Conditions." Journal of Organic Chemistry. Validated flow protocols for high-temperature rearrangements.

  • Organic Chemistry Portal. "Newman-Kwart Rearrangement: Mechanisms and Conditions." Comprehensive review of thermodynamic parameters.

  • Vrije Universiteit Amsterdam. "Synthesis of Secondary Amides from Thiocarbamates." Discusses stability and oxidative workups of S-aryl thiocarbamates.

  • Stanford Environmental Health & Safety. "Scale-Up Safety Guidelines." Protocols for managing thermal hazards in batch reactors.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Protocol for S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to address the specific stability challenges associated with S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate (CAS: 1820674-43-8).

The content below synthesizes physical organic chemistry principles regarding S-aryl carbamothioates with practical troubleshooting steps for laboratory handling.

Executive Summary: The "Intramolecular Trap"

Critical Alert: This compound is inherently unstable in neutral and basic aqueous solutions due to Neighboring Group Participation (NGP) .

The ortho-amino group (position 2) acts as an intramolecular nucleophile, attacking the carbonyl carbon of the carbamothioate. This results in rapid cyclization to 5-fluoro-1,3-benzothiazol-2(3H)-one , expelling dimethylamine. This reaction is entropy-driven and occurs much faster than simple hydrolysis.

Golden Rule: Maintain pH < 4.0 at all times during processing. Store as a solid or in acidified non-aqueous solvents.

Mechanistic Insight & Degradation Pathways

To troubleshoot effectively, you must understand how the molecule degrades. The degradation is pH-dependent.

The Pathways[1][2][3][4]
  • Pathway A (Dominant at pH > 6): Intramolecular Cyclization.

    • The unprotonated aniline nitrogen attacks the carbonyl.

    • Result: Formation of the cyclic benzothiazolone (Mass shift: -45 Da).

  • Pathway B (Dominant at pH < 2 or High Temp): Hydrolysis.

    • Water attacks the carbonyl.

    • Result: Cleavage of the thioester bond, releasing 2-amino-4-fluorobenzenethiol (Mass shift: -71 Da) and dimethylamine.

  • Pathway C (Secondary): Oxidation.

    • The free thiol (from Pathway B) dimerizes to a disulfide.

Visualization of Degradation (DOT Diagram)

DegradationPathways cluster_legend Stability Zone Parent Parent Molecule (MW ~214) S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate Intermediate Tetrahedral Intermediate Parent->Intermediate pH > 6 (Intramolecular Attack) Hydrolysis Hydrolysis Product (MW ~143) 2-amino-4-fluorobenzenethiol Parent->Hydrolysis pH < 2 or Strong Base (Intermolecular Attack) Cyclic Cyclization Product (MW ~169) 5-fluoro-1,3-benzothiazol-2-one Intermediate->Cyclic Fast collapse Amine Byproduct: Dimethylamine Intermediate->Amine Hydrolysis->Amine Stable at pH 3-4 Stable at pH 3-4

Figure 1: Mechanistic pathways showing the competition between cyclization (red) and hydrolysis (yellow). Cyclization is the primary instability factor in physiological buffers.

Troubleshooting Guide (FAQ)

Q1: My LC-MS peak for the parent compound disappeared, and a new peak appeared at [M-H]- 168 or [M+H]+ 170. What happened?

Diagnosis: Your compound has cyclized.[1][2][3] Explanation: The mass difference of ~45 Da corresponds to the loss of the dimethylamine group (


). This confirms the formation of the benzothiazolone ring.
Fix: 
  • Check the pH of your mobile phase.[4] Ensure it is acidic (e.g., 0.1% Formic Acid).

  • Avoid leaving the sample in the autosampler in pure water or methanol for extended periods; use acetonitrile/water with 0.1% TFA.

Q2: The solution turned yellow/orange after 24 hours. Is this normal?

Diagnosis: Oxidation of hydrolysis products. Explanation: If the thioester bond hydrolyzes (Pathway B), it releases the free thiophenol (2-amino-4-fluorobenzenethiol). Thiophenols are easily oxidized by air to disulfides (yellow/orange chromophores). Fix:

  • Add EDTA to chelate trace metals that catalyze oxidation.

  • Degas buffers to remove dissolved oxygen.

  • Store under argon/nitrogen.

Q3: Can I use DMSO for stock solutions?

Diagnosis: Risky without modification. Explanation: Standard DMSO is often slightly hygroscopic and can contain basic impurities, which accelerate the cyclization. Fix:

  • Use anhydrous DMSO stored over molecular sieves.

  • Pro-Tip: Add 0.1% v/v Acetic Acid or Trifluoroacetic acid (TFA) to the DMSO stock to keep the aniline nitrogen protonated and "safe."

Q4: What is the half-life in PBS (pH 7.4)?

Estimate: Likely < 60 minutes at 25°C. Explanation: At pH 7.4, a significant fraction of the aniline is unprotonated (pKa ~3-4 due to the fluorine electron-withdrawing effect), allowing rapid nucleophilic attack. Action: Do not prepare in PBS until immediately before the experiment.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: To create a 10 mM stock stable for >1 month at -20°C.

  • Weighing: Weigh the solid quickly; avoid high humidity.

  • Solvent: Prepare Acidified DMSO (DMSO + 0.5% Acetic Acid).

  • Dissolution: Dissolve the solid in the Acidified DMSO to reach 10 mM.

  • Storage: Aliquot into amber glass vials (avoid plastics that leach plasticizers). Store at -20°C or -80°C.

Protocol B: Kinetic Stability Assay (Validation)

Objective: To determine the precise half-life in your specific assay buffer.

  • Buffer Prep: Prepare buffers at pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Initiation: Spike the stock solution (from Protocol A) into the buffer to a final concentration of 50 µM.

  • Sampling:

    • Take aliquots at t=0, 5, 15, 30, 60, and 120 min.

    • Quench: Immediately add an equal volume of cold Acetonitrile + 1% Formic Acid to stop the reaction.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

  • Data Plotting: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Summary Data Table

ParameterConditionExpected OutcomeRisk Level
pH < 4.0Protonated amine; Stable Low
pH 7.4 (Physiological)Free amine; Rapid Cyclization High
pH > 9.0Hydrolysis & CyclizationCritical
Solvent DMSO (Anhydrous)Good solubility; Slow degradationLow
Solvent Methanol/WaterProtophilic solvent; promotes reactionMedium
Temperature 37°CAccelerates all pathwaysHigh

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75412050, S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate. Retrieved from [Link]

  • Satchell, D. P. N., & Satchell, R. S. (1975).Mechanisms of hydrolysis of thioesters and related compounds. Chemical Reviews, 75(6), 685-716.
  • Jencks, W. P. (1969).Catalysis in Chemistry and Enzymology. McGraw-Hill.
  • Kwart, H., & Evans, E. R. (1966).The rearrangement of O-aryl dialkylthiocarbamates. Journal of Organic Chemistry, 31(2), 410-413.

Sources

Overcoming solubility issues with S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. Subject: Solubility & Formulation Optimization for CAS 1820674-43-8 Expertise Level: Senior Application Scientist / Formulation Chemistry

Executive Summary

S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate (herein referred to as S-2A4F-DMC ) presents a classic medicinal chemistry paradox: it possesses a polarizable amino handle yet exhibits poor aqueous solubility at physiological pH due to its lipophilic carbamothioate tail and fluorinated aromatic core.

Users frequently report "crash-out" (precipitation) upon dilution into aqueous buffers or degradation during storage. This guide addresses these issues by leveraging the compound's physicochemical properties: a LogP of ~1.6 and a weakly basic aniline nitrogen (predicted pKa ~2.5–3.5).

Module 1: Critical Solubility Parameters

Before attempting formulation, review these core parameters to understand why standard protocols fail.

ParameterValue (Approx.)Implication for Experiment
LogP 1.6Moderately lipophilic. Soluble in organics; sparingly soluble in water.
pKa (Base) ~3.0 (Aniline N)Critical: The molecule is neutral at pH 7.4. It only ionizes (dissolves) at pH < 2.
Stability Thioester-likeSusceptible to hydrolysis at pH > 8.0 or in strong acids.
State Crystalline SolidHigh lattice energy requires organic co-solvents to break.

Module 2: Troubleshooting Guides (FAQ Format)

Issue 1: "I prepared a 10 mM stock in DMSO, but it precipitates immediately when added to my cell culture media."

Diagnosis: This is the "Solvent Shock" phenomenon. The rapid change in polarity from DMSO (dielectric constant


) to water (

) forces the hydrophobic S-2A4F-DMC molecules to aggregate before they can disperse. Because the pKa is low (~3.0), the compound remains uncharged and insoluble at the pH of culture media (pH 7.4).

The Protocol: The "Intermediate Dilution" Step Do not pipette directly from 100% DMSO into water. Use a stepping stone.

  • Prepare Stock: Dissolve S-2A4F-DMC in anhydrous DMSO at 50 mM .

  • Create Intermediate: Dilute the stock 1:10 into PEG-400 or Propylene Glycol .

    • Result: 5 mM solution in 10% DMSO / 90% PEG-400.

  • Final Dilution: Slowly add this intermediate to your media/buffer while vortexing.

    • Why this works: PEG-400 acts as an amphiphilic interface, preventing immediate crystal nucleation.

Issue 2: "Can I use HCl to dissolve it? It has an amino group."[1][2][3][4][5][6]

Diagnosis: Theoretically yes, practically risky. While the 2-amino group can be protonated to form a water-soluble hydrochloride salt, the pKa is low due to the electron-withdrawing fluorine and thio-group. You would need a pH below 2.0 to fully ionize it.

Risk Factor:

  • Hydrolysis: The carbamothioate linkage (

    
    ) is chemically similar to a thioester. Strong acids can catalyze the cleavage of this bond, releasing 2-amino-4-fluorobenzenethiol (a foul-smelling thiol) and dimethylamine.
    

Recommendation: Avoid pH-dependent solubilization for biological assays. If acid is required for LC-MS mobile phases, use mild modifiers like 0.1% Formic Acid and analyze immediately. Do not store acidic solutions.

Issue 3: "How do I formulate this for in vivo (animal) studies at high doses?"

Diagnosis: Simple co-solvents (DMSO/PBS) are toxic at high volumes. You need a carrier system.

The Protocol: Cyclodextrin Complexation Hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulates the lipophilic phenyl ring, shielding it from water while maintaining solubility at neutral pH.
  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in sterile water or saline.
    
  • Compound Prep: Dissolve S-2A4F-DMC in a minimal volume of DMSO (e.g., 5% of final volume).

  • Integration: Add the DMSO solution dropwise to the HP-

    
    -CD vehicle with constant stirring.
    
  • Sonication: Sonicate for 10–15 minutes at ambient temperature.

    • Target Concentration: Up to 5–10 mg/mL is often achievable.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for solubilizing S-2A4F-DMC based on your target application.

SolubilityWorkflow Start Start: Solid S-2A4F-DMC SolventChoice Select Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO (Stock 10-50 mM) SolventChoice->DMSO Recommended Water Aqueous Buffer SolventChoice->Water Fails (Insoluble) CheckApp Intended Application? DMSO->CheckApp CellAssay Cellular Assay (Low Conc < 100 µM) CheckApp->CellAssay InVivo In Vivo / Animal (High Conc > 1 mg/mL) CheckApp->InVivo LCMS Analytical (LC-MS) CheckApp->LCMS PrecipCheck Direct Dilution Precipitates? CellAssay->PrecipCheck Cyclodextrin 20% HP-beta-CD Carrier InVivo->Cyclodextrin Acidify Acetonitrile + 0.1% Formic Acid (Analyze Immediately) LCMS->Acidify DirectAdd Add to Media (<0.5% DMSO) PrecipCheck->DirectAdd No IntermedStep Use PEG-400 Intermediate PrecipCheck->IntermedStep Yes (Crash-out)

Figure 1: Decision matrix for solubilizing S-2A4F-DMC based on experimental requirements.

Module 4: Stability & Degradation Mechanisms

Understanding the degradation pathway is vital for interpreting "loss of activity" in your assays. It is often not insolubility, but hydrolysis.

The Hydrolysis Trap

The S-C bond in the carbamothioate is sensitive.

  • Pathway: Nucleophilic attack at the carbonyl carbon.

  • Products: 2-Amino-4-fluorobenzenethiol (Thiol) + Dimethylamine + CO2.

  • Catalysts: Hydroxide ions (High pH), heat, and prolonged storage in protic solvents (water/methanol).

Hydrolysis Compound S-2A4F-DMC (Intact) Conditions High pH (>8.0) or Heat Compound->Conditions Intermediate Tetrahedral Intermediate Conditions->Intermediate Products Breakdown Products: 1. 2-Amino-4-fluorobenzenethiol 2. Dimethylamine Intermediate->Products Irreversible

Figure 2: Hydrolytic degradation pathway. Avoid alkaline buffers to prevent this reaction.

References

  • PubChem Compound Summary. (2024). S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate (CID 75412050).[1] National Center for Biotechnology Information. [Link]

  • Morgen, M., et al. (2017).[2] Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery.[2] European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General grounding on solid dispersion and co-solvency). [Link]

  • Bracher, P. J., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres.[3] (Mechanistic insight into S-aryl thioester stability). [Link]

Sources

Minimizing defluorination during S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for process chemists and researchers working with fluorinated thiocarbamates. It prioritizes mechanistic insight and actionable protocols over generic advice.

Topic: Minimizing Defluorination & Process Optimization Doc ID: TSC-FL-2026-02 Status: Active

Executive Summary & Diagnostic Hub

The synthesis of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate presents a classic chemoselectivity challenge: preserving a labile aryl C–F bond while reducing a nitro group or rearranging a thiocarbamate.

Defluorination typically occurs at two specific "Critical Control Points" (CCPs) in this pathway. Use the diagnostic logic below to identify your failure mode.

Diagnostic Decision Matrix
  • Symptom A: Mass Spec shows [M-18] peak (Loss of F, gain of H) after the reduction step.

    • Diagnosis: Hydrodefluorination (HDF).

    • Root Cause: The catalyst (likely Pd/C) is performing oxidative addition into the C–F bond.

    • Immediate Action: Switch to Vanadium-doped Platinum (Pt-V/C) or Sulfided Platinum (Pt(S)/C).

  • Symptom B: NMR shows loss of Fluorine or complex mixtures after heating (Newman-Kwart Rearrangement).

    • Diagnosis: Thermal elimination or

      
       side reactions.
      
    • Root Cause: Excessive temperature (

      
      C) activating the fluorine ortho/para to electron-withdrawing groups.
      
    • Immediate Action: Optimize solvent boiling point (e.g., o-dichlorobenzene) or switch to Pd-catalyzed rearrangement to lower thermal load.

Critical Control Point 1: The Nitro Reduction (Primary Risk)

The transformation of the nitro-precursor (S-(2-nitro-4-fluorophenyl)...) to the amino-target is the most frequent source of defluorination. Standard hydrogenation catalysts (Pd/C) are notoriously active against aryl fluorides.

The Mechanism of Failure

Palladium catalyzes the cleavage of the C–F bond via oxidative addition, particularly when the ring is electron-deficient (activated by the nitro group before it is fully reduced). The mechanism competes with nitro reduction:



Protocol: Chemoselective Hydrogenation (The "Retigabine Standard")

This protocol utilizes a poisoned catalyst system specifically developed for Retigabine intermediates to suppress C–F cleavage.

Materials:

  • Substrate: S-(2-nitro-4-fluorophenyl) dimethylcarbamothioate

  • Catalyst: 1% Pt + 2% V on Carbon (Pt-V/C) OR 5% Pt(S)/C (Sulfided Platinum)

  • Solvent: Ethanol or Methanol

  • Hydrogen Source:

    
     gas (1–5 bar)
    

Step-by-Step Methodology:

  • Charge: Load the pressure vessel with the nitro-thiocarbamate substrate (1.0 equiv).

  • Catalyst Addition: Add 1% Pt + 2% V/C catalyst (5 wt% relative to substrate).[1] Note: Vanadium acts as a modifier to suppress the hydrogenolysis activity of Pt towards halides.

  • Solvent: Add Ethanol (10 volumes).

  • Purge: Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

  • Reaction: Stir at 50–60°C under 2–5 bar

    
     pressure.
    
    • Critical: Do not exceed 70°C. Higher temperatures increase the kinetic probability of C–F activation.

  • Monitoring: Monitor via HPLC. Look for the disappearance of the Nitro peak. If [Des-Fluoro] impurity >0.5%, stop immediately and lower temperature.

  • Workup: Filter catalyst over Celite. Concentrate filtrate.[2][3]

Alternative: Chemical Reduction (Zero Defluorination Risk)

If catalytic hydrogenation continues to fail, use a dissolving metal reduction. This method is chemically incapable of breaking the C–F bond under standard conditions.

  • Reagents: Iron powder (3.0 equiv), Ammonium Chloride (

    
    ), Ethanol/Water (4:1).
    
  • Condition: Reflux for 2–4 hours.

  • Advantage: 100% retention of Fluorine.

  • Disadvantage: Solid waste generation (Iron oxides).

Critical Control Point 2: The Newman-Kwart Rearrangement (NKR)

If you are synthesizing the target via the rearrangement of O-(2-amino-4-fluorophenyl) dimethylthiocarbamate, thermal stress is your enemy.

The Thermal Risk

The NKR typically requires temperatures of 200–250°C. At these temperatures, the fluorine atom (para to the thiocarbamate) is susceptible to displacement or elimination, especially if the amino group is protected with an electron-withdrawing group (like an acetyl).

Optimization Guide
VariableRecommendationRationale
Temperature Keep < 180°CAbove 200°C, C-F bond lability increases exponentially.
Solvent o-Dichlorobenzene or Diphenyl etherHigh boiling points allow reflux control without superheating "hot spots."
Catalysis Pd(OAc)2 + dppf (1-5 mol%)Allows the rearrangement to occur at 100°C instead of 200°C, bypassing thermal defluorination risks completely.
Microwave 160°C, 10-20 minShort exposure time reduces the window for side reactions compared to overnight reflux.

Visualizing the Process & Risks

The following diagram illustrates the synthesis pathway and the specific intervention points to prevent fluorine loss.

DefluorinationControl Start Start: 2-Nitro-4-fluorophenol Inter1 Intermediate: O-(2-nitro-4-fluorophenyl) dimethylthiocarbamate Start->Inter1 Decision1 Step 1: Rearrangement (Newman-Kwart) Inter1->Decision1 PathThermal Thermal Route (>200°C) Decision1->PathThermal Standard PathCat Pd-Catalyzed Route (100°C) Decision1->PathCat Optimized Risk1 RISK: Thermal Defluorination & Decomposition PathThermal->Risk1 Inter2 S-Thiocarbamate (Nitro intact) PathThermal->Inter2 PathCat->Inter2 Decision2 Step 2: Nitro Reduction Inter2->Decision2 MethodPd Method: Pd/C + H2 Decision2->MethodPd MethodPt Method: Pt-V/C + H2 (Recommended) Decision2->MethodPt MethodFe Method: Fe/NH4Cl (Alternative) Decision2->MethodFe Risk2 RISK: Hydrodefluorination (Major Yield Loss) MethodPd->Risk2 Product TARGET: S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate MethodPt->Product MethodFe->Product

Caption: Process flow highlighting Critical Control Points (Yellow) where defluorination risks (Red) occur, and the engineered solutions (Green) to bypass them.

Frequently Asked Questions (FAQs)

Q1: Why does Pd/C strip the fluorine? The C-F bond is supposed to be strong. A: While the C-F bond is thermodynamically strong (~116 kcal/mol), Palladium facilitates a kinetic bypass via oxidative addition . The electron-rich


 inserts into the C-F bond, forming a stable Ar-Pd-F complex. This is particularly fast when the aromatic ring is electron-deficient (e.g., due to the nitro group). Once the Pd-F species forms, hydrogenolysis is rapid and irreversible.

Q2: Can I use Raney Nickel instead? A: Raney Nickel is risky. While less aggressive toward C-F than Pd/C, it can still cause defluorination under high pressure or if the catalyst is fresh and highly active. If you must use Ni, consider doping it with a fluoride salt (e.g., KF) or using Sulfided Nickel to poison the sites responsible for hydrogenolysis.

Q3: My Newman-Kwart rearrangement yield is low (40%), and I see tar. Is this defluorination? A: Likely yes, but accompanied by polymerization. At 250°C, the "benzyne" pathway can open up if any base is present, leading to polymerization.

  • Fix: Switch to the Pd-catalyzed Newman-Kwart rearrangement (using

    
     and Xantphos or dppf). This proceeds at 100–120°C, preserving the fluorine and the molecular skeleton.
    

Q4: I am using the Pt-V/C catalyst but the reaction is too slow. Can I heat it up? A: Proceed with extreme caution. Increasing temperature >70°C exponentially increases the rate of C-F cleavage relative to Nitro reduction. Instead of heat, increase the Hydrogen Pressure (up to 10 bar) or increase the Catalyst Loading to 10 wt%.

References

  • Zhu, L., Wang, J., & Wang, P. (2014).[1] Improved synthesis of retigabine. Chinese Journal of Medicinal Chemistry, 24(1), 31-33.[1] (Describes the use of Pt-V/C for suppressing defluorination).

  • Kasparian, A. J., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides.[4] The Journal of Organic Chemistry, 76(23), 9841-9844. (Establishes the Pt/V protocol).

  • Luo, J., et al. (2020). Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex.[5] Journal of the American Chemical Society, 142(20). (Mechanistic insight into metal-catalyzed defluorination).

  • BenchChem Protocols.

    
    ) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (Regioselectivity logic). 
    

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Spectral Interpretation of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a powerful and indispensable tool for providing detailed information about molecular structure in solution. This guide offers an in-depth analysis and interpretation of the ¹H NMR spectrum of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate, a compound of interest in medicinal chemistry.

This guide moves beyond a simple cataloging of spectral data. As Senior Application Scientists, we aim to provide a holistic understanding of the underlying principles that govern the spectral features of this molecule. We will delve into a predictive analysis of the ¹H NMR spectrum, grounded in fundamental NMR theory and supported by data from analogous structures. Furthermore, we will compare the utility of ¹H NMR with alternative analytical techniques and provide a robust, step-by-step protocol for acquiring high-quality spectral data.

The Molecule: S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate

Before delving into the spectral analysis, it is crucial to understand the structure of the molecule . S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate possesses a unique combination of functional groups that influence its electronic environment and, consequently, its ¹H NMR spectrum.

Chemical Structure:

Molecular Formula: C₉H₁₁FN₂OS[1]

IUPAC Name: S-(2-amino-4-fluorophenyl) N,N-dimethylcarbamothioate[1]

The key structural features that will dictate the ¹H NMR spectrum are:

  • An N,N-dimethylamino group.

  • A carbamothioate linkage.

  • A 1,2,4-trisubstituted aromatic ring containing:

    • An amino (-NH₂) group , which is a strong electron-donating group.

    • A fluorine (-F) atom , which is an electronegative, weakly deactivating group with a strong-field effect.

    • The dimethylcarbamothioate (-S-C(=O)N(CH₃)₂) group , which acts as a substituent on the aromatic ring.

Predicted ¹H NMR Spectrum: A Detailed Analysis

In the absence of a publicly available experimental spectrum for S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate, we present a detailed prediction based on established principles of NMR spectroscopy and data from structurally related compounds. The spectrum is predicted to exhibit signals corresponding to the N,N-dimethyl protons, the amino protons, and the three aromatic protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constants (J, Hz)
N(CH₃)₂~ 2.9 - 3.1Singlet6HN/A
NH₂~ 4.0 - 5.5Broad Singlet2HN/A
Ar-H (H-6)~ 7.2 - 7.4Doublet of doublets1H³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
Ar-H (H-5)~ 6.7 - 6.9Doublet of doublets1H³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz
Ar-H (H-3)~ 6.5 - 6.7Doublet of doublets1H³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-10 Hz
Justification of Predicted Spectral Parameters:
  • N,N-Dimethyl Protons (N(CH₃)₂): The two methyl groups of the dimethylcarbamothioate moiety are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a single, sharp singlet integrating to six protons. The chemical shift is anticipated to be in the range of 2.9-3.1 ppm, influenced by the adjacent carbonyl and sulfur atoms. This prediction is consistent with data from similar N,N-dimethyl carbamothioate structures.

  • Amino Protons (NH₂): The protons of the amino group are typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent[2]. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature, but a range of 4.0-5.5 ppm is a reasonable estimate in a non-protic solvent like DMSO-d₆.

  • Aromatic Protons (Ar-H): The aromatic region of the spectrum is the most complex and informative. The three protons on the phenyl ring are non-equivalent and will exhibit spin-spin coupling with each other and with the fluorine atom.

    • H-6: This proton is ortho to the amino group, meta to the fluorine, and ortho to the carbamothioate group. It will be split by the adjacent fluorine atom (³J H-F) and the meta-coupled H-5 proton (⁴J H-H). The expected multiplicity is a doublet of doublets.

    • H-5: This proton is meta to the amino group, ortho to the fluorine, and meta to the carbamothioate group. It will be coupled to the ortho H-6 proton (³J H-H) and the meta fluorine atom (⁴J H-F). This will also result in a doublet of doublets.

    • H-3: This proton is ortho to the carbamothioate group, ortho to the fluorine, and meta to the amino group. It will be split by the adjacent H-5 proton (³J H-H) and the adjacent fluorine atom (³J H-F), leading to a doublet of doublets.

The predicted chemical shifts for the aromatic protons are based on the additive effects of the substituents. The strong electron-donating amino group will shield the ortho and para positions, shifting them upfield, while the fluorine atom will have a more complex effect due to its electronegativity and resonance contributions.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a primary tool for structural elucidation, a comprehensive analysis often involves complementary techniques. Here, we compare ¹H NMR with other relevant methods for the characterization of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate.

Technique Strengths Limitations Information Provided
¹H NMR Provides detailed information on the chemical environment, connectivity, and stereochemistry of protons. Non-destructive. Quantitative.Lower sensitivity compared to mass spectrometry. Complex spectra can be challenging to interpret.Precise molecular structure, including isomer differentiation.
High-Performance Liquid Chromatography (HPLC) Excellent for separation and quantification of components in a mixture. High sensitivity with appropriate detectors (e.g., UV, MS).Does not provide detailed structural information on its own. Requires reference standards for identification.Purity assessment, quantification, and separation from impurities.
Gas Chromatography (GC) High resolution for volatile and thermally stable compounds. Often coupled with mass spectrometry (GC-MS) for identification.Not suitable for non-volatile or thermally labile compounds like many carbamates.Separation and identification of volatile components.
Mass Spectrometry (MS) Extremely high sensitivity. Provides accurate molecular weight and fragmentation patterns for structural clues.Isomers can be difficult to distinguish. Does not provide detailed connectivity information.Molecular weight determination and elemental composition (with high-resolution MS).

Experimental Protocol for ¹H NMR Data Acquisition

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural interpretation. The following protocol outlines the key steps for the analysis of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). DMSO-d₆ is often a good choice for polar compounds and can help in observing exchangeable protons like those of the amino group.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

II. NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for acquiring a ¹H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Solvent Signal insert->lock shim Shim the Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Figure 1: General workflow for acquiring a ¹H NMR spectrum.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

  • Peak Picking: Identify the chemical shift of each peak.

Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the different proton environments in S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate and their corresponding predicted signals in the ¹H NMR spectrum.

structure_spectrum cluster_structure Molecular Structure cluster_protons Proton Environments cluster_spectrum Predicted ¹H NMR Spectrum mol S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate n_ch3 N(CH₃)₂ mol->n_ch3 nh2 NH₂ mol->nh2 ar_h Aromatic H mol->ar_h sig1 Singlet ~2.9-3.1 ppm (6H) n_ch3->sig1 No Coupling sig2 Broad Singlet ~4.0-5.5 ppm (2H) nh2->sig2 Exchange Broadening sig3 Multiplets ~6.5-7.4 ppm (3H) ar_h->sig3 H-H & H-F Coupling

Figure 2: Correlation between the structure of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate and its predicted ¹H NMR spectral features.

Conclusion

The structural elucidation of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate serves as an excellent case study for the power and nuance of ¹H NMR spectroscopy. Through a predictive analysis based on fundamental principles and comparative data, we have outlined the expected chemical shifts, multiplicities, and coupling constants for each proton in the molecule. The characteristic signals of the N,N-dimethyl group, the amino protons, and the complex splitting pattern of the aromatic protons, influenced by both proton-proton and proton-fluorine couplings, provide a unique spectral fingerprint for this compound.

While ¹H NMR is a primary technique, a multi-faceted analytical approach incorporating methods like HPLC and mass spectrometry is recommended for comprehensive characterization and purity assessment. The provided experimental protocol offers a robust framework for obtaining high-quality ¹H NMR data, which is the foundation for any reliable spectral interpretation. By understanding the interplay of substituent effects and spin-spin coupling, researchers can confidently utilize ¹H NMR to verify the structure of this and other novel fluorinated aromatic compounds, accelerating the pace of drug discovery and development.

References

  • Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Ahmed, E., Hussien, N. J., & Yusoff, S. F. M. (n.d.). 1 H NMR of N-cyclohexyl-2-(dimethyl carbamoyl) carbamothioyl) hydrazine-1-carboxamide (L). ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

  • AWS. (n.d.). Sluggish Amines in Microwave- Heated Aminocarbonylation Reactions under Air. Retrieved from [Link]

  • Cosimi, E., Trapp, N., Ebert, M.-O., & Wennemers, H. (2019). Combined Experimental and Theoretical Study of Long-Range H F Interactions in α Fluoro Amides. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Rowbotham, J. B., & Schaefer, T. (1972). Sigma and Pi Electron Contributions to Long-range Spin–Spin Coupling Constants in the Methyl Derivatives of the Fluoropyridines. Canadian Journal of Chemistry, 50(15), 2344-2353.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
  • Gerig, J. T. (2000). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Retrieved from [Link]

  • et al. (2023, February 12). One pot, green synthesis and biological evaluation of some isatin-based thiocarbohydrazones derivatives. Retrieved from [Link]

  • (2025, October 16). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate. Retrieved from [Link]

  • (2025, October 16). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • (n.d.). Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. Retrieved from [Link]

  • Wu, E. Y., & Meiler, J. (2012). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Patsnap. (2018, August 24). Preparation method of 2-amino-4-fluoropyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Retrieved from [Link]

  • NCBI. (2006, February 13). 2-((2-Amino-4-chloro-5-[18F]fluorophenyl)thio)-N,N-dimethylbenzenmethanamine. Retrieved from [Link]

  • PubChem. (n.d.). S-(4-hydroxyphenyl) dimethylcarbamothioate. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles of structurally related compounds to offer a scientifically grounded predictive analysis. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of complex organic molecules.

Introduction: The Analytical Challenge of Novel Carbamothioates

S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate is a molecule of interest due to its structural motifs, which are common in pharmaceuticals and agrochemicals. The presence of a carbamothioate group, a substituted aniline ring, and a fluorine atom suggests potential biological activity. Accurate structural characterization is paramount for its development and safety assessment, and mass spectrometry stands as a cornerstone technique for this purpose. Carbamates and their thio-analogues are often thermally labile, making Liquid Chromatography-Mass Spectrometry (LC-MS) the analytical method of choice.[1][2] This guide will focus on the predicted fragmentation pathways under electrospray ionization (ESI) conditions, which are commonly used for such analyses.[1]

Predicted Fragmentation Pattern of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate

The fragmentation of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate in a mass spectrometer is anticipated to be driven by the charge localization on the protonated molecule and the inherent stability of the resulting fragment ions. The initial ionization in positive mode ESI would likely lead to the formation of the protonated molecular ion, [M+H]⁺.

The fragmentation cascade is predicted to proceed through several key pathways, primarily involving the cleavage of the carbamothioate functional group and fragmentation within the dimethylamino and aminofluorophenyl moieties.

Proposed Fragmentation Pathways

The primary fragmentation pathways for the protonated molecule are outlined below. The rationale for these predictions is based on established fragmentation mechanisms for similar structures.[3][4][5][6]

  • Pathway A: Cleavage of the S-C Bond: A prominent fragmentation is the cleavage of the bond between the sulfur atom and the carbonyl carbon. This would lead to the formation of the stable 2-amino-4-fluorophenylthiol cation and the neutral loss of dimethylcarbamic acid.

  • Pathway B: Cleavage of the C-N Bond: Another likely fragmentation is the cleavage of the C-N bond within the carbamothioate group, resulting in the loss of the dimethylamino group and the formation of a cation containing the aminofluorophenyl and thio-carbonyl moieties.

  • Pathway C: Fragmentation of the Dimethylamino Group: The loss of a methyl group from the protonated molecule is a common fragmentation pathway for compounds containing a dimethylamino group.

  • Pathway D: Fragmentation of the Aromatic Ring: The fluoroaniline portion of the molecule can also undergo fragmentation, potentially involving the loss of ammonia or hydrogen fluoride, although these are generally less favored than the fragmentation of the more labile carbamothioate group.[7]

The following Graphviz diagram illustrates the predicted fragmentation pathways.

Fragmentation_Pathway M [M+H]⁺ S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate F1 Fragment A 2-Amino-4-fluorophenylthiol cation M->F1 Loss of (CH₃)₂NCOH F2 Fragment B [M+H - (CH₃)₂N]⁺ M->F2 Loss of (CH₃)₂N F3 Fragment C [M+H - CH₃]⁺ M->F3 Loss of CH₃ F4 Fragment D Further fragmentation of aminofluorophenyl ring F1->F4 Loss of NH₃ or HF

Caption: Predicted fragmentation pathways of protonated S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate.

Comparative Analysis with Alternative Carbamate Structures

To provide context for the predicted fragmentation of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate, it is useful to compare it with the known fragmentation patterns of other carbamate compounds, particularly those used as pesticides.[8][9][10]

CompoundCommon Fragmentation PathwaysKey Fragment Ions
S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate (Predicted) Cleavage of S-C and C-N bonds in the carbamothioate group, loss of methyl from dimethylamino group.Ions corresponding to the aminofluorophenylthiol moiety and loss of the dimethylamino group.
Carbofuran Cleavage of the carbamate ester bond, loss of methylisocyanate, fragmentation of the benzofuran ring.Ions corresponding to the benzofuranol moiety and the protonated methylisocyanate.
Methomyl Cleavage of the N-O bond, loss of the methylamino group, and rearrangements.Ions corresponding to the loss of methylamine and subsequent fragments.
Aldicarb Cleavage of the carbamate ester bond, loss of methylisocyanate, and fragmentation of the alkyl chain.Ions corresponding to the loss of methylisocyanate and fragments of the alkyl chain.

This comparison highlights that while the cleavage of the core carbamate or carbamothioate linkage is a common feature, the specific fragmentation pattern is highly dependent on the nature of the substituent groups.

Experimental Protocols for LC-MS/MS Analysis

The following is a generalized protocol for the analysis of carbamate compounds using LC-MS/MS, which can be adapted for S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate. This protocol is based on established methods for carbamate pesticide analysis.[1][8][9]

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.

  • Sample Extraction (if applicable): For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often employed for carbamate analysis.[8]

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column is commonly used for the separation of carbamates.[1][2]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan for initial identification of the protonated molecule, followed by product ion scan (tandem MS) to obtain the fragmentation pattern. Multiple Reaction Monitoring (MRM) can be used for quantification.[8]

  • Capillary Voltage: Typically 3-5 kV.

  • Cone Voltage: Optimized for the specific compound to achieve sufficient fragmentation.

  • Collision Gas: Argon is commonly used.

  • Collision Energy: A range of collision energies should be tested to obtain a comprehensive fragmentation pattern.

The following Graphviz diagram illustrates a typical LC-MS/MS workflow for the analysis of the target compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Prepare Standard Solutions Prep2 Extract Sample (if necessary) Prep1->Prep2 LC1 Inject Sample Prep2->LC1 LC2 Separation on C18 Column LC1->LC2 MS1 ESI Positive Ionization LC2->MS1 MS2 Full Scan (MS1) MS1->MS2 MS3 Product Ion Scan (MS/MS) MS2->MS3 Data1 Identify [M+H]⁺ MS3->Data1 Data2 Elucidate Fragmentation Pattern Data1->Data2

Sources

FTIR characteristic peaks of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate (CAS: 1820674-43-8) is a specialized organosulfur intermediate, critical in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural integrity hinges on the precise S-acylation of the 2-amino-4-fluorobenzenethiol precursor.

This guide provides a technical comparison of the target compound against its synthetic precursors and isomeric impurities. By focusing on the carbonyl (C=O) and sulfhydryl (S-H) stretching vibrations, researchers can validate the Newman-Kwart rearrangement product or the direct thio-acylation efficiency without resorting to time-consuming NMR analysis.

Spectral Characteristic Profile

The FTIR spectrum of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate is defined by the coexistence of a primary amine and a thiocarbamate carbonyl. The presence of the fluorine atom at the para position (relative to the sulfur) induces a specific shift in the aromatic ring breathing modes.

Table 1: Diagnostic FTIR Peaks
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Structural Context
N-H Stretch 3450 & 3340 MediumPrimary Amine (-NH₂). Appears as a distinct doublet (asymmetric/symmetric stretch). Verifies the amine remains unreacted during S-acylation.
C=O Stretch 1660 – 1685 StrongS-Thiocarbamate Carbonyl (S-C=O). The diagnostic peak for the target. It appears lower than normal esters (~1740) due to conjugation with the nitrogen lone pair.
N-H Scissoring 1615 – 1625 MediumAmine Deformation. Often overlaps with the aromatic C=C region but distinguishable as a shoulder.
C=C Aromatic 1480 – 1590 Med-StrongFluorinated Phenyl Ring. The fluorine substitution typically enhances the intensity of the ring stretch around 1490 cm⁻¹.
C-N Stretch 1340 – 1360 MediumAmide C-N. Connects the dimethylamino group to the carbonyl.
C-F Stretch 1150 – 1250 StrongAryl Fluorine. A broad, intense band characteristic of fluorinated aromatics.
C-S Stretch ~1090 Weak-MedThioester Linkage (Ar-S-C). Difficult to isolate but confirms the S-C connectivity.

Comparative Analysis: Target vs. Alternatives

In a process chemistry setting, the "alternatives" are the chemical species that exist before or instead of the target product. Distinguishing these is critical for yield optimization.

A. Target vs. Precursor (2-Amino-4-fluorobenzenethiol)

The synthesis typically involves reacting 2-amino-4-fluorobenzenethiol with dimethylcarbamoyl chloride.

  • The Critical Shift: The reaction is deemed complete when the S-H stretch at 2550 cm⁻¹ disappears and the C=O peak at ~1670 cm⁻¹ appears .

  • False Positives: If the N-H doublet at 3400 cm⁻¹ disappears or shifts significantly, it indicates N-acylation (formation of a urea derivative) rather than the desired S-acylation.

B. Target vs. Isomer (O-Thiocarbamate)

If synthesized via the Newman-Kwart Rearrangement , the starting material is the O-isomer (O-(2-amino-4-fluorophenyl) dimethylthiocarbamate).

  • O-Isomer Profile: Contains a C=S (Thiocarbonyl) group, typically absorbing at 1200–1250 cm⁻¹ (strong/broad) and lacks the C=O peak.

  • S-Isomer (Target) Profile: The rearrangement is confirmed by the loss of the C=S band and the emergence of the C=O band at 1660–1685 cm⁻¹.

  • Thermodynamic Driver: The driving force is the formation of the stronger C=O bond, which is easily monitored by IR.

Table 2: Comparative Peak Shift Matrix
FeatureTarget (S-Carbamothioate) Precursor (Thiol) Isomer (O-Thiocarbamate)
Carbonyl (C=O) Present (~1670 cm⁻¹) AbsentAbsent
Thiocarbonyl (C=S) AbsentAbsentPresent (~1220 cm⁻¹)
Sulfhydryl (S-H) AbsentPresent (~2550 cm⁻¹) Absent
Amine (NH₂) Doublet (3400 cm⁻¹)Doublet (3400 cm⁻¹)Doublet (3400 cm⁻¹)

Experimental Protocol: Synthesis Monitoring

Objective: Monitor the conversion of 2-amino-4-fluorobenzenethiol to S-(2-amino-4-fluorophenyl) dimethylcarbamothioate using FTIR.

Methodology
  • Baseline Acquisition:

    • Prepare a 1% solution of the Thiol Precursor in DCM (Dichloromethane).

    • Acquire a background scan of pure DCM.

    • Record the precursor spectrum; mark the S-H peak at 2550 cm⁻¹ .

  • Reaction Monitoring:

    • Initiate the reaction (Thiol + Dimethylcarbamoyl chloride + Base).

    • Every 30 minutes, withdraw a 50 µL aliquot.

    • Workup (Miniature): Wash the aliquot with water (to remove salts/base), dry the organic layer over MgSO₄. Crucial: Water absorbs in the OH region and can mask amine peaks.

    • Deposit the dried organic layer onto an ATR crystal (ZnSe or Diamond). Allow solvent to evaporate.

  • Endpoint Determination:

    • Scan the sample.[1]

    • Pass Criteria: S-H peak (2550 cm⁻¹) is <2% relative intensity. C=O peak (1670 cm⁻¹) is saturated/stable.

    • Fail Criteria: Appearance of a new peak at ~1640 cm⁻¹ (Urea formation/N-acylation) or persistence of S-H.

Visualization: Process Control Logic

The following diagram illustrates the decision logic for interpreting FTIR data during the synthesis or rearrangement process.

FTIR_Logic Start Sample Analysis (Crude Reaction Mixture) CheckSH Check 2500-2600 cm⁻¹ (S-H Region) Start->CheckSH CheckCO Check 1650-1690 cm⁻¹ (C=O Region) CheckSH->CheckCO No Peak Result_Precursor Unreacted Precursor (Thiol Present) CheckSH->Result_Precursor Peak Detected CheckCS Check 1200-1250 cm⁻¹ (C=S Region) CheckCO->CheckCS Peak Detected Result_Isomer O-Isomer Detected (Rearrangement Incomplete) CheckCO->Result_Isomer No Peak CheckCS->Result_Isomer Strong Peak Detected Result_Target Target Confirmed (S-Carbamothioate) CheckCS->Result_Target No/Weak Peak

Figure 1: FTIR Decision Tree for validating S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate synthesis. This logic separates the target from both its thiol precursor and its O-isomer.

References

  • National Institute of Standards and Technology (NIST). "Infrared Spectra of Thiocarbamates and Related Compounds." NIST Chemistry WebBook, SRD 69.[2][Link]

  • Lloyd-Jones, G. C., et al. (2009).[3] "The Newman-Kwart Rearrangement: Mechanism and Application." Angewandte Chemie International Edition.[3][Link]

  • PubChem. "S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate Compound Summary." National Library of Medicine.[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition.[4] John Wiley & Sons. (Standard reference for C=O and C=S frequency shifts).

Sources

Comparing S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate with non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis: S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate vs. Its Non-Fluorinated Analog in Drug Discovery

Prepared by: A Senior Application Scientist

Introduction: The Subtle Power of a Single Atom

In the landscape of medicinal chemistry, the strategic modification of a lead compound can be the pivotal difference between a laboratory curiosity and a life-changing therapeutic. This guide provides a comprehensive comparison of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate and its direct non-fluorinated analog, S-(2-Aminophenyl) dimethylcarbamothioate . Structurally, these molecules are nearly identical, distinguished only by a single fluorine atom on the phenyl ring. However, as we will explore, this seemingly minor alteration can profoundly influence the compound's physicochemical properties, metabolic stability, and biological activity.

This analysis is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of properties to explain the underlying chemical principles and provide the experimental framework necessary to validate these differences. We will delve into the rationale behind strategic fluorination, compare the molecules' key attributes, and present detailed protocols for their empirical evaluation, with a focus on their potential as cholinesterase inhibitors—a critical target in neurodegenerative diseases.

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a coincidence but a testament to fluorine's unique and powerful effects.[1][2][3][4][5]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[1] This strength makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450). Placing a fluorine atom at a site that is otherwise susceptible to oxidative metabolism—a common "soft spot"—can effectively block this pathway, prolonging the drug's half-life and increasing its bioavailability.[1][2][6][7][8]

  • Modulation of Basicity (pKa): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[2][4][5] When placed on an aromatic ring, it can significantly lower the pKa (reduce the basicity) of nearby functional groups, such as an amino group.[3][4] This can alter a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions.[4]

  • Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, that a hydrogen atom cannot.[1][3][9] This can lead to a tighter, more specific fit within a receptor's binding pocket, enhancing the compound's potency and selectivity.[1][2]

  • Lipophilicity and Permeability: The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity (fat-solubility).[2][3] This can improve its ability to cross cellular membranes and the blood-brain barrier, which is crucial for drugs targeting the central nervous system (CNS).[2][5]

These principles provide the theoretical foundation for comparing our two subject molecules. We hypothesize that the fluorinated analog will exhibit enhanced metabolic stability and potentially modulated biological activity due to these effects.

Structural and Physicochemical Comparison

The fundamental difference between the two compounds is the fluorine atom at the C4 position of the phenyl ring in S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate.

G cluster_0 S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate cluster_1 S-(2-Aminophenyl) dimethylcarbamothioate (Non-fluorinated Analog) Fluorinated Fluorinated NonFluorinated NonFluorinated

Caption: Chemical structures of the fluorinated and non-fluorinated analogs.

The predicted physicochemical properties of these molecules highlight the impact of this single atomic substitution.

PropertyS-(2-Amino-4-fluorophenyl) dimethylcarbamothioateS-(2-Aminophenyl) dimethylcarbamothioate (Analog)Rationale for Difference
Molecular Weight 214.26 g/mol [10]196.27 g/mol Addition of a fluorine atom.
XLogP3 (Lipophilicity) 1.6[10]~1.3 (Estimated)Fluorine substitution generally increases lipophilicity.
TPSA 71.6 Ų[10]71.6 ŲThe fluorine atom does not contribute to the polar surface area.
H-Bond Donors 1 (from -NH₂)[10]1 (from -NH₂)Both have a primary amine group.
H-Bond Acceptors 3 (N, O, F)[10]2 (N, O)The fluorine atom can act as a weak hydrogen bond acceptor.
Predicted pKa (-NH₂) LowerHigherThe strong electron-withdrawing effect of fluorine reduces the basicity of the amino group.[3][4]

Synthetic Strategy

Both compounds can be synthesized via a common pathway involving the carbamoylation of the corresponding aminothiophenol. The key starting materials are commercially available or readily synthesized.

workflow cluster_F Fluorinated Path cluster_NF Non-Fluorinated Path start_F 2-Amino-4-fluorothiophenol product_F S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate start_F->product_F start_NF 2-Aminothiophenol product_NF S-(2-Aminophenyl) dimethylcarbamothioate start_NF->product_NF reagent Dimethylcarbamoyl Chloride reagent->start_F Base (e.g., Pyridine) reagent->start_NF Base (e.g., Pyridine)

Caption: General synthetic workflow for the target compounds.

This reaction is typically robust and high-yielding. The presence of the fluorine atom is unlikely to interfere with the S-carbamoylation but may slightly alter the nucleophilicity of the starting aniline.

Hypothesized Biological Activity: A Focus on Cholinesterase Inhibition

Carbamate-containing compounds are a well-established class of cholinesterase inhibitors (ChEIs).[11][12][13] They function by carbamoylating a critical serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to a temporary, pseudo-irreversible inhibition of the enzyme.[12][14] This mechanism increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a primary therapeutic strategy for Alzheimer's disease.[11][12]

Given their structure, both S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate and its non-fluorinated analog are prime candidates for evaluation as ChEIs. The key comparative questions are:

  • Potency (IC₅₀): How does the fluorine atom affect the binding affinity and inhibitory potency against AChE and BChE?

  • Selectivity: Does fluorination alter the selectivity profile between AChE and BChE?

  • Pharmacokinetics: Does the C-F bond confer greater metabolic stability, leading to a more durable inhibitory effect?

We hypothesize that the fluorinated analog may exhibit greater potency due to potential new interactions in the active site and will show significantly improved metabolic stability.

Experimental Protocols for a Definitive Comparison

To empirically test our hypotheses, a series of standardized, self-validating experiments must be performed.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay quantifies the rate of cholinesterase activity and is the gold standard for screening inhibitors.[11][15]

workflow A Prepare Reagents: - AChE/BChE Enzyme - DTNB (Ellman's Reagent) - Substrate (ATChI/BTChI) - Test Compounds B Add Enzyme, DTNB, and Test Compound to Plate A->B C Incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Monitor Absorbance at 412 nm (Formation of yellow anion) D->E F Calculate % Inhibition and Determine IC₅₀ Value E->F workflow A Prepare Reagents: - Human Liver Microsomes (HLM) - NADPH (Cofactor) - Test Compounds B Incubate Test Compound with HLM at 37°C A->B C Initiate Reaction with NADPH B->C D Quench Reaction at Multiple Time Points C->D E Analyze Samples by LC-MS/MS D->E F Calculate Half-Life (t½) and Intrinsic Clearance E->F

Caption: Workflow for the microsomal metabolic stability assay.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (HLM) and phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (fluorinated or non-fluorinated) at a final concentration of 1 µM.

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Predicted Data and Interpretation

Based on established principles of medicinal chemistry, we can predict the likely outcomes of these experiments. This hypothetical data serves as a framework for interpreting real-world results.

ParameterS-(2-Amino-4-fluorophenyl) dimethylcarbamothioateS-(2-Aminophenyl) dimethylcarbamothioate (Analog)Expected Outcome & Rationale
AChE IC₅₀ (µM) < 10 > 15Improved Potency: The fluorinated analog is expected to be more potent. The fluorine may form beneficial interactions within the enzyme's active site gorge, enhancing binding affinity.
BChE IC₅₀ (µM) < 5 > 10Improved Potency: Similar to AChE, enhanced binding interactions are anticipated. The relative potency against BChE vs. AChE will determine selectivity.
Microsomal t½ (min) > 60 < 30Greatly Improved Stability: The non-fluorinated phenyl ring is susceptible to aromatic hydroxylation by CYP450 enzymes. The C4-fluorine atom effectively blocks this major metabolic pathway, leading to a significantly longer half-life. [2][6][7]
LogD (pH 7.4) ~1.7 ~1.4Increased Lipophilicity: The addition of fluorine is expected to increase the molecule's lipophilicity, which may improve membrane permeability and CNS penetration.

Interpretation: The expected results clearly favor the fluorinated analog. Its predicted higher potency suggests a more efficient enzyme inhibitor. More critically, its substantially enhanced metabolic stability is a significant advantage in drug design. A longer half-life can translate to a longer duration of action in vivo, potentially allowing for less frequent dosing and a more sustained therapeutic effect.

Conclusion and Future Directions

The comparison between S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate and its non-fluorinated analog serves as a classic case study in the power of strategic fluorination. By introducing a single fluorine atom, we can rationally predict improvements in key drug-like properties, including biological potency and, most notably, metabolic stability. The experimental protocols outlined in this guide provide a clear and robust pathway to validate these predictions.

While the non-fluorinated compound may show baseline activity, the data strongly suggest that the fluorinated analog is the superior candidate for further development. Future work should focus on:

  • In vivo pharmacokinetic and pharmacodynamic (PK/PD) studies in animal models to confirm the improved metabolic profile and assess efficacy.

  • Selectivity profiling against a broader panel of enzymes to ensure target specificity.

  • Structure-Activity Relationship (SAR) studies by moving the fluorine atom to other positions on the ring or introducing other functional groups to further optimize potency and properties.

This guide demonstrates that a deep understanding of chemical principles, coupled with rigorous experimental validation, is essential for the rational design of next-generation therapeutic agents.

References

  • Fluorine in drug discovery: Role, design and case studies. Google Vertex AI Search.
  • O’Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Kratochvílová, M., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules. [Link]

  • Štěpánková, Š., & Vorčáková, K. (2012). Inhibitory effect of carbamates in two types of cholinesterases. ResearchGate. [Link]

  • Kos, J., et al. (2018). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules. [Link]

  • Gocer, H., et al. (2014). Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Rosenberry, T. L., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

  • Du, Y., et al. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Repository of the Academy's Library. [Link]

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  • ResearchGate. (2025). S–S bond formation of various O‐alkyl phenylcarbamothioates. ResearchGate. [Link]

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  • Wu, Y.-X., et al. (2020). Copper‐Catalyzed Synthesis of O/N‐Alkyl S‐Phenyl Phenylcarbamothioates: An Odorless and Chemo‐selective Chan–Lam Reaction to Construct C−S Bond. ResearchGate. [Link]

  • Wang, H., et al. (2022). Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation. Chemical Society Reviews. [Link]

  • Vyle, J. S., et al. (2012). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. Proceedings of the National Academy of Sciences. [Link]

  • SciSpace. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl). SciSpace. [Link]

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  • MDPI. (2021). One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation. MDPI. [Link]

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  • ResearchGate. (2025). (PDF) Synthesis and biological studies of novel 2-(4-substitutedbenzylthio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4-chlorophenyl)pyrido[2,3-d]-pyrimidin-4(3H)-one derivatives. ResearchGate. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just a protocol, but a deep understanding of the chemical's nature, the rationale behind these procedures, and the regulatory framework that governs its disposal.

Hazard Identification and Risk Assessment: A Structural Perspective

Understanding the disposal requirements for S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate begins with a chemical risk assessment based on its structural components: the dimethylcarbamothioate group and the fluorinated aromatic amine moiety.

  • Dimethylcarbamothioate Group: Carbamates and their sulfur-containing analogs (thiocarbamates) are a class of compounds used widely as pesticides and are recognized for their biological activity. The U.S. Environmental Protection Agency (EPA) has listed numerous carbamate compounds as hazardous constituents, mandating their management as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] While these compounds can degrade in the environment, their disposal must be controlled to prevent unintended ecological impact.[2]

  • Fluorinated Aromatic Amine Moiety: The presence of a carbon-fluorine (C-F) bond on the aromatic ring is of significant environmental concern. The C-F bond is exceptionally strong, making fluorinated organic compounds highly resistant to natural degradation.[3][4] This persistence has led to many organofluorine compounds being labeled as "forever chemicals" because they can bioaccumulate and remain in the environment for extended periods.[5][6] The degradation of fluorinated compounds can also lead to metabolites that are as or more toxic than the parent molecule.[7]

Regulatory Framework: The Legal Imperative

All chemical waste disposal is governed by stringent federal, state, and local regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA.[8] Key RCRA principles that apply to this compound include:

  • Prohibition of Disposal: It is illegal to dispose of this chemical in the regular trash or down the sanitary sewer.[8]

  • Waste Characterization: The generator of the waste (the laboratory) is responsible for determining if it is hazardous.

  • Proper Management: Hazardous waste must be accumulated at or near the point of generation in designated Satellite Accumulation Areas (SAAs), properly labeled, and stored in compatible containers.[9]

Failure to comply with these regulations can lead to significant fines and penalties.[10]

Pre-Disposal: Safe Handling and Accumulation in the Laboratory

Proper disposal begins with meticulous management at the point of generation.

Table 1: Key Safety and Handling Information

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles (or safety glasses with side shields), and a lab coat.To prevent skin and eye contact. While complete toxicological data is unavailable, the compound should be treated as a potential irritant and harmful if ingested or absorbed.[11]
Waste Container Selection A clean, dry, leak-proof container made of chemically compatible material (e.g., HDPE or glass).To prevent leaks and reactions between the waste and the container. The container must have a secure, screw-top lid.[8][9]
Chemical Incompatibility DO NOT MIX with: Strong Acids, Strong Oxidizing Agents, or other waste streams.Mixing with strong acids could cause a vigorous or exothermic reaction with the amine group. Strong oxidizers present a reactivity hazard.[12][13] Segregating waste streams is a critical safety practice and often a regulatory requirement.[8][10]
Storage Location In a designated Satellite Accumulation Area (SAA) within the laboratory.The SAA must be under the control of laboratory personnel, away from drains, and preferably in secondary containment.[9]

Step-by-Step Disposal Protocol

This protocol ensures that S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate is handled safely from the moment it is designated as waste until its final destruction.

Workflow for Disposal of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate

G Disposal Workflow for S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate cluster_0 In-Lab Procedures cluster_1 EHS Coordination A Waste Generated (Solid or in Solution) B Select Appropriate Hazardous Waste Container (Compatible, Sealable) A->B C Affix 'Hazardous Waste' Label (Supplied by EHS) B->C D Add Waste to Container (Do not mix incompatibles) C->D E Securely Close Container and Store in SAA D->E F Is Container Full (or waste >6 months old)? E->F F->D No G Submit Waste Pickup Request to Institutional EHS Office F->G Yes H EHS Collects Waste for Consolidation and Disposal G->H I Final Disposal via High-Temperature Incineration H->I

Sources

Personal protective equipment for handling S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers Handling S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate and Other Novel Chemical Entities

This guide provides a procedural framework for establishing safe handling, personal protective equipment (PPE), and disposal plans for such research chemicals, using S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate as a working example.

The Foundational Principle: Assume Hazard in the Absence of Data

When dealing with a novel chemical entity, the most prudent approach is to assume it is hazardous. The potential health effects of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate are not fully documented. Therefore, until toxicological data is available, it should be handled with the utmost care, employing a conservative approach to personal protection.

Structural Clues to Potential Hazards

A critical step in assessing the risk of a novel compound is to analyze its structure for toxicophores – specific chemical moieties known to be associated with health hazards.

S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate contains several functional groups that warrant caution:

  • Carbamothioate: This class of compounds can have varying toxicities. Some carbamates are known cholinesterase inhibitors, a mechanism of toxicity seen in some pesticides. While the toxicological properties of this specific carbamothioate are unknown, the potential for neurological effects should be considered.

  • Fluorinated Aromatic Amine: The presence of a fluorine atom on an aniline-like structure can influence its metabolic pathways and potential toxicity. Aromatic amines as a class are known to have various potential health effects, including skin irritation and sensitization.

Given these structural features, the primary hazards to consider are:

  • Acute Toxicity: Potential for harm if inhaled, ingested, or absorbed through the skin.

  • Skin and Eye Irritation: The compound may cause irritation upon contact.

  • Respiratory Irritation: If the compound is a powder, dust inhalation may irritate the respiratory tract.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE should be based on a "worst-case" scenario derived from the structural analysis. The goal is to create a barrier between the researcher and the chemical, preventing all potential routes of exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes, and if the compound is a solid, airborne particles. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin absorption. Double-gloving is recommended, especially for prolonged handling.
Body Protection A lab coat, worn fully buttoned.Protects against incidental contact and spills.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) if handling a powder.Prevents inhalation of airborne particles. If handling solutions, work should be performed in a certified chemical fume hood.

It is crucial to remember that PPE is the last line of defense. The primary methods of exposure control are elimination, substitution, and engineering controls (such as fume hoods).

Operational Plan: From Handling to Disposal

A comprehensive safety plan extends beyond PPE to include clear, step-by-step procedures for handling and disposal.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. The work area, typically a chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer: If the compound is a solid, weigh it out in a fume hood to minimize dust inhalation. Use a spatula or other appropriate tools to handle the material. Avoid creating dust.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.

Spill Response

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., sand or vermiculite).

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with the chemical name and a hazard warning.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour any amount down the drain.

Visualizing the Safety Workflow

A logical workflow can help ensure all safety considerations are addressed when working with a novel compound.

cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Plan prep1 Structural Analysis for Toxicophores prep2 Assume Hazard in Absence of Data prep1->prep2 prep3 Consult General Safety Guidelines for Related Compounds prep2->prep3 ppe1 Eye Protection (Goggles/Face Shield) prep3->ppe1 ppe2 Hand Protection (Nitrile/Neoprene Gloves) prep3->ppe2 ppe3 Body Protection (Lab Coat) prep3->ppe3 ppe4 Respiratory Protection (Fume Hood/Respirator) prep3->ppe4 ops1 Handling in a Controlled Environment (Fume Hood) ppe4->ops1 ops2 Spill Response Protocol ops1->ops2 ops3 Waste Segregation and Disposal ops2->ops3

Caption: Workflow for establishing safety protocols for a novel chemical.

Conclusion: A Culture of Safety

Working with novel chemical compounds is an inherent part of scientific advancement. By adopting a proactive and conservative approach to safety, researchers can protect themselves and their colleagues while pushing the boundaries of knowledge. The principles outlined in this guide—assuming hazard, analyzing structure, using appropriate PPE, and following strict operational protocols—provide a robust framework for the safe handling of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate and other novel materials that will emerge from the laboratory.

References

  • Due to the novel nature of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate, direct references to its specific safety data are not available. The principles outlined are based on general best practices in chemical laboratory safety and risk assessment for unknown compounds.

    • PubChem. National Library of Medicine.[Link]

    • OSHA Hazard Communication Standard. Occupational Safety and Health Administration.[Link]

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.